molecular formula C10H9N4NaO6 B3116141 Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate CAS No. 214211-69-5

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

Cat. No. B3116141
CAS RN: 214211-69-5
M. Wt: 304.19 g/mol
InChI Key: SQPYRFCJPGCTJY-UHFFFAOYSA-M
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Description

Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate is a chemical compound with the molecular formula C10H9N4NaO6 . It is a derivative of nitro compounds, which are an important class of nitrogen derivatives .


Synthesis Analysis

The synthesis of such compounds often involves the use of nitro compounds, which can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Additionally, sodium carboxymethyl groups can be chemically grafted to nitrocellulose molecular chains by a reaction of denitration and following etherification .


Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The chemical reactions involving nitro compounds can be complex. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

properties

IUPAC Name

sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6.Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYRFCJPGCTJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)N=O)N(CC(=O)[O-])N=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N4NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71433949

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Reactant of Route 2
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
Reactant of Route 3
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate

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